Benzamide, 5-amino-N-methyl-2-(2-propynyloxy)-
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Overview
Description
Benzamide, 5-amino-N-methyl-2-(2-propynyloxy)- is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid, where the carboxylic acid group is replaced by an amide group. This specific compound features an amino group, a methyl group, and a propynyloxy group attached to the benzamide core, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, 5-amino-N-methyl-2-(2-propynyloxy)-, the synthesis can be achieved through the following steps:
Starting Materials: Benzoic acid, methylamine, and propargyl alcohol.
Reaction Conditions: The reaction is carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4).
Industrial Production Methods
Industrial production of benzamide derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-amino-N-methyl-2-(2-propynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and propynyloxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzamide, 5-amino-N-methyl-2-(2-propynyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamide, 5-amino-N-methyl-2-(2-propynyloxy)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical reactions. The propynyloxy group may play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-methyl-N-(1R)-1-naphthalen-1-ylethylbenzamide: This compound shares structural similarities but differs in its naphthalene moiety.
2-amino-N-methylbenzamide: Another benzamide derivative with a simpler structure.
Uniqueness
Benzamide, 5-amino-N-methyl-2-(2-propynyloxy)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propynyloxy group differentiates it from other benzamide derivatives, making it a valuable compound for various applications.
Properties
CAS No. |
30533-74-5 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-amino-N-methyl-2-prop-2-ynoxybenzamide |
InChI |
InChI=1S/C11H12N2O2/c1-3-6-15-10-5-4-8(12)7-9(10)11(14)13-2/h1,4-5,7H,6,12H2,2H3,(H,13,14) |
InChI Key |
OTQKJRWGUZUOHM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N)OCC#C |
Origin of Product |
United States |
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